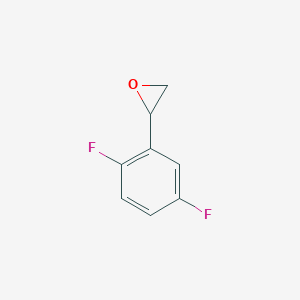

2-(2,5-Difluorophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-difluorophenyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-5-1-2-7(10)6(3-5)8-4-11-8/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCGXYLFXBWJEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=C(C=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Importance of Oxirane Scaffolds in Retrosynthetic Design

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves breaking down a complex target molecule into simpler, commercially available precursors. openochem.orgdeanfrancispress.com In this analytical approach, oxiranes, also known as epoxides, are highly valued synthetic intermediates. youtube.comjournalspress.com

The three-membered ring of an oxirane is highly strained and readily undergoes ring-opening reactions with a variety of nucleophiles. youtube.combaranlab.org This reactivity makes epoxides versatile synthons, which are idealized fragments resulting from a disconnection, for creating 1,2-difunctionalized compounds. amazonaws.com For instance, the reaction of an epoxide with a nucleophile can lead to the formation of alcohols, amines, or other functional groups at adjacent carbon atoms. This predictable reactivity allows chemists to strategically incorporate specific functionalities into a target molecule. journalspress.com

2 2,5 Difluorophenyl Oxirane As a Crucial Synthetic Intermediate

The compound 2-(2,5-difluorophenyl)oxirane has emerged as a key intermediate in the synthesis of various complex molecules, particularly in the pharmaceutical field. google.comlookchem.com The presence of the difluorophenyl group can significantly influence a molecule's biological properties, such as its metabolic stability and ability to bind to target proteins. lookchem.comsmolecule.com

A prominent example of its application is in the synthesis of the antifungal agent isavuconazole. In this process, a derivative of this compound is a crucial precursor. google.com The synthesis involves the ring-opening of the oxirane by a triazole nucleophile, a key step that constructs the core of the final drug molecule. google.comprepchem.com Research has focused on optimizing this reaction, with one study reporting a yield of 81-85% for the epoxide ring-opening step using a basic anion exchange resin as a catalyst. google.com

Research Directions for Aryl Substituted Epoxides

Classical Epoxidation Strategies

These foundational methods involve the direct oxidation of the corresponding alkene, 2,5-difluorostyrene (B1370312), or a two-step process involving a halohydrin intermediate.

The most direct method for converting an alkene to an epoxide is through reaction with a peroxy acid, a process known as the Prilezhaev reaction. wikipedia.org In this reaction, an oxygen atom is transferred from the peroxy acid to the alkene's double bond in a concerted, stereospecific manner. libretexts.orglibretexts.org For the synthesis of this compound, 2,5-difluorostyrene is treated with a suitable peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane. wikipedia.org The reaction is typically efficient and proceeds under mild conditions. wikipedia.org

Table 1: Common Reagents for Peroxy Acid Epoxidation

| Peroxy Acid Reagent | Abbreviation | Typical Solvent(s) |

|---|---|---|

| meta-Chloroperoxybenzoic acid | m-CPBA | Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃) |

| Peroxyacetic acid | PAA | Acetic acid, Ethyl acetate (B1210297) |

| Magnesium monoperoxyphthalate | MMPP | Water/Ethyl acetate (biphasic) |

The reaction mechanism is often described as the "butterfly mechanism," where the peroxy acid delivers the oxygen atom to the alkene via a cyclic transition state. wikipedia.org This approach results in a racemic mixture of (R)- and (S)-2-(2,5-Difluorophenyl)oxirane.

An alternative classical route to epoxides involves a two-step sequence: halohydrin formation followed by base-induced intramolecular cyclization. libretexts.orglibretexts.org This method begins with the electrophilic addition of a halogen (e.g., bromine or chlorine) to 2,5-difluorostyrene in the presence of a nucleophilic solvent, typically water. libretexts.orglibretexts.org This step yields a halohydrin, where a halogen and a hydroxyl group are added across the double bond in an anti fashion. leah4sci.com

In the second step, the resulting halohydrin is treated with a base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOtBu). The base deprotonates the hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, displacing the adjacent halide via an intramolecular SN2 reaction to close the three-membered epoxide ring. youtube.com This cyclization step proceeds with an inversion of stereochemistry at the carbon bearing the halogen.

Table 2: Two-Step Halohydrin-to-Epoxide Synthesis

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Halohydrin Formation | Br₂/H₂O or N-Bromosuccinimide (NBS)/H₂O | 1-Bromo-1-(2,5-difluorophenyl)ethan-2-ol |

| 2. Epoxide Formation | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | this compound |

Asymmetric Synthesis and Stereocontrol in Oxirane Formation

For applications where a single enantiomer of the epoxide is required, asymmetric synthesis or resolution techniques are necessary. These methods introduce stereocontrol to yield enantiomerically enriched products.

The direct asymmetric epoxidation of alkenes using chiral catalysts is a powerful tool in modern synthesis.

Jacobsen-Katsuki Epoxidation : This method is particularly well-suited for the enantioselective epoxidation of unfunctionalized cis-disubstituted and aryl-substituted alkenes. wikipedia.orgorganic-chemistry.org The reaction employs a chiral manganese-salen complex, known as Jacobsen's catalyst, to deliver an oxygen atom from an inexpensive terminal oxidant like sodium hypochlorite (B82951) (bleach). wikipedia.orgsynarchive.com Applying this method to 2,5-difluorostyrene allows for the direct formation of either (R)- or (S)-2-(2,5-Difluorophenyl)oxirane with high enantioselectivity, depending on the chirality of the salen ligand used. wikipedia.orgharvard.edu The mechanism is thought to involve a manganese(V)-oxo species as the active oxidant. organic-chemistry.org

Sharpless Asymmetric Epoxidation : The Sharpless epoxidation is a highly reliable method for the enantioselective epoxidation of primary and secondary allylic alcohols. chemistryscore.comwikipedia.org It utilizes a catalyst system composed of titanium tetraisopropoxide, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate (DET) ligand. chemistryscore.comdalalinstitute.com The choice of (+)-DET or (-)-DET dictates the stereochemical outcome of the epoxidation. chemistryscore.com To apply this method for a derivative of the target compound, the substrate would need to be an allylic alcohol, such as 1-(2,5-difluorophenyl)prop-2-en-1-ol. This would yield a C3-substituted oxirane, not this compound itself.

Table 3: Comparison of Asymmetric Epoxidation Methods

| Method | Typical Substrate | Catalyst System | Key Feature |

|---|---|---|---|

| Jacobsen-Katsuki | Aryl or cis-Alkyl Alkenes | Chiral Mn-salen complex, NaOCl | Direct epoxidation of unfunctionalized alkenes. wikipedia.orgwikipedia.org |

| Sharpless | Allylic Alcohols | Ti(OiPr)₄, Chiral DET, t-BuOOH | Highly predictable facial selectivity based on ligand chirality. wikipedia.orgorganic-chemistry.org |

In this strategy, a chiral center already present in the alkene substrate directs the incoming epoxidizing agent to a specific face of the double bond. researchgate.netencyclopedia.pub This control arises from steric hindrance or through coordinating effects of a nearby functional group. For instance, an epoxidation of a chiral ester or ether derivative of (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol would be influenced by the chiral auxiliary, leading to one diastereomer of the resulting glycidic ester or ether in excess. Research on related difluorophenyl compounds has shown that a pre-existing stereocenter can effectively control the threo/erythro selectivity during oxirane formation. oup.com

When a racemic mixture of an epoxide is synthesized, it can be separated into its constituent enantiomers through resolution. Kinetic resolution is a common technique where one enantiomer reacts faster with a chiral reagent or catalyst, leaving the unreacted substrate enriched in the other enantiomer.

Hydrolytic Kinetic Resolution (HKR) : This method, developed by Jacobsen and others, uses a chiral (salen)Co(III) catalyst to hydrolyze one enantiomer of a terminal epoxide selectively, leaving the other enantiomer unreacted and with very high enantiomeric excess. nih.gov This technique is highly effective for resolving racemic terminal epoxides like this compound.

Biocatalytic Resolution : Enzymes can offer exceptional selectivity in resolving racemates. Epoxide hydrolases or other enzymes can selectively catalyze the ring-opening of one enantiomer of the epoxide with a nucleophile (e.g., water or azide), providing access to both the unreacted epoxide and the ring-opened product in high enantiopurity. amazonaws.com This approach is valued for its mild reaction conditions and environmental compatibility.

Table 4: Common Enantiomeric Resolution Techniques for Epoxides

| Technique | Reagent/Catalyst | Principle |

|---|---|---|

| Hydrolytic Kinetic Resolution | Chiral (salen)Co(III) complex, H₂O | One enantiomer is selectively hydrolyzed to a diol, leaving the other enantiomer unreacted. nih.gov |

| Biocatalytic Resolution | Epoxide Hydrolase or other enzymes | An enzyme selectively transforms one enantiomer, allowing for separation. amazonaws.com |

Transition Metal-Catalyzed Epoxidation Pathways

The synthesis of epoxides from alkenes is a cornerstone of organic chemistry, and transition metal catalysis offers efficient and selective routes. numberanalytics.com These methods typically involve a metal catalyst, such as those based on molybdenum, tungsten, or manganese, which activates an oxygen source to transfer an oxygen atom to the double bond of an olefin like 2,5-difluorostyrene. numberanalytics.commdpi.com

The general mechanism for metal-catalyzed epoxidation involves the formation of a high-valent metal-oxo or metal-peroxo species. This reactive intermediate then interacts with the alkene (2,5-difluorostyrene) to form the epoxide, this compound, regenerating the catalyst for the next cycle.

The kinetics and efficiency of these catalytic cycles are profoundly influenced by the ligands coordinated to the metal center. Ligand field strength dictates the splitting of the metal's d-orbitals, which in turn affects the stability and reactivity of the complex. chemijournal.com

Weak-Field Ligands: These ligands lead to a smaller d-orbital splitting and high-spin complexes. chemijournal.com Such complexes are often less stable but more reactive, which can be beneficial for catalytic activity. chemijournal.com

The choice of ligand can be tailored to optimize the catalytic system, balancing stability and reactivity to achieve high yields of this compound. For example, controlling the ligand-to-manganese ratio has been shown to be key for successful epoxidation reactions. vapourtec.com

Table 1: Effect of Ligand Field Strength on Catalytic Epoxidation

| Ligand Type | d-Orbital Splitting | Complex Spin State | Complex Stability | Activation Energy | Potential Reaction Rate |

| Strong-Field | Large | Low-spin | High | Lowered | Increased (if turnover is fast) |

| Weak-Field | Small | High-spin | Low | Higher | Decreased (but complex is more reactive) |

This table is a generalized representation based on ligand field theory. chemijournal.com

Achieving high selectivity is a critical challenge in epoxide synthesis. For a substrate like 2,5-difluorostyrene, regioselectivity is generally not an issue as the reaction occurs at the double bond. However, stereoselectivity—the preferential formation of one enantiomer of the chiral epoxide—is of paramount importance, particularly in pharmaceutical synthesis. mdpi.com

The stereochemical outcome of the reaction is heavily dependent on the catalyst system, especially the use of chiral ligands. mdpi.com Asymmetric epoxidation methods, such as the Jacobsen-Katsuki or Sharpless epoxidation, employ chiral ligands to create a chiral environment around the metal center. mdpi.com This chiral environment directs the approach of the alkene, leading to the formation of one enantiomer over the other.

While specific data for this compound is not detailed in the provided results, the principles apply. The electronic effects of the two fluorine atoms on the phenyl ring and the steric bulk of the substituent influence the interaction with the catalytic center. For instance, cobalt-catalyzed systems have been noted for their ability to achieve excellent E-selectivity in the synthesis of trisubstituted epoxides. rsc.org The functional groups within a substrate can also act as directing groups, guiding the epoxidation to occur on a specific face of the molecule. nih.gov

Emerging Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more sustainable and efficient methods for epoxide synthesis, moving away from hazardous reagents and conditions.

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods. numberanalytics.com Enzymes can operate under mild conditions (room temperature and neutral pH) with high selectivity. numberanalytics.comresearchgate.net

Styrene (B11656) Monooxygenases (SMOs): These enzymes are highly effective for the enantioselective epoxidation of styrene and its derivatives. nih.gov In a two-enzyme cascade, an SMO can catalyze the epoxidation of a styrene substrate to produce the corresponding epoxide, which can then be used in subsequent reactions. wisc.edu Whole-cell biocatalysis using recombinant E. coli expressing SMO has been used to produce a variety of chiral epoxides in high enantiomeric excess (>95-99% ee). nih.gov

Unspecific Peroxygenases (UPOs): UPOs are robust extracellular enzymes that use hydrogen peroxide as a co-substrate to oxidize a wide range of compounds, including alkenes. researchgate.netcsic.es They are attractive biocatalysts because they only require H₂O₂ for activation, producing water as the sole byproduct. csic.es Studies have shown that UPOs can efficiently convert styrene to its epoxide. researchgate.net

These enzymatic methods offer a promising route to enantiopure this compound under environmentally benign conditions.

Continuous flow chemistry provides significant advantages for epoxidation reactions, which are often exothermic and can pose safety risks at a large scale. vapourtec.comacsgcipr.org Flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. scielo.br

Key benefits include:

Enhanced Safety: The small reaction volume within a flow reactor minimizes the risks associated with exothermic events or the handling of hazardous reagents like peracetic acid. vapourtec.com

Precise Control: Rapid heat and mass transfer allow for precise temperature control and efficient mixing, leading to higher yields and selectivities. scielo.br

Scalability: Scaling up production is achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. researchgate.net

Homogeneous manganese catalysts have been successfully used in continuous flow systems for the epoxidation of alkenes, offering an inexpensive and scalable route to epoxides. vapourtec.com This technology is well-suited for the industrial production of compounds like this compound.

The principles of green chemistry aim to reduce the environmental impact of chemical processes. semanticscholar.org For the synthesis of this compound, this involves several key considerations:

Oxidizing Agent: The choice of oxidant is crucial. Hydrogen peroxide (H₂O₂) is considered a green oxidant because its only byproduct is water. acsgcipr.orgorganic-chemistry.org This is a significant improvement over traditional peracids, which can generate stoichiometric amounts of acid waste. numberanalytics.com Researchers at MIT have even developed a method using water as the oxygen source, catalyzed by manganese oxide nanoparticles with the application of an electric voltage. thechemicalengineer.com

Solvents: Where possible, the use of halogenated solvents should be avoided. acsgcipr.org The ideal process would use water, ethanol, or another environmentally benign solvent, or even be performed under solvent-free conditions. semanticscholar.org

Catalysis: The use of catalysts, as discussed throughout this article, is a fundamental principle of green chemistry. Catalytic processes reduce waste by increasing atom economy and allowing reactions to occur under less energy-intensive conditions. semanticscholar.org

Table 2: Green Chemistry Approaches in Epoxidation

| Approach | Conventional Method | Green Alternative | Benefit |

| Oxidant | Peracids (e.g., m-CPBA) | Hydrogen Peroxide (H₂O₂), O₂ | Water as the only byproduct, higher atom economy. acsgcipr.orgorganic-chemistry.org |

| Solvent | Halogenated (e.g., Dichloromethane) | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced toxicity and environmental impact. acsgcipr.orgsemanticscholar.org |

| Process | Batch Reaction | Continuous Flow, Biocatalysis | Enhanced safety, energy efficiency, selectivity, use of renewable resources. vapourtec.comnumberanalytics.com |

Epoxide Ring-Opening Reactions

Epoxides are versatile intermediates in organic synthesis due to their ability to react with a wide array of nucleophiles, leading to the formation of 1,2-difunctionalized compounds. mdpi.comnih.gov The ring-opening of this compound can be initiated under both acidic and basic/neutral conditions. jsynthchem.comlibretexts.org Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of an alkoxide, which is subsequently protonated. jsynthchem.comcsbsju.edu

The electron-withdrawing nature of the 2,5-difluorophenyl group influences the electrophilicity of the carbon atoms in the oxirane ring, making them susceptible to attack by various nucleophiles.

The epoxide ring of this compound can be opened by halide ions. For instance, magnesium halides (MgX₂) have been used to open similar epoxy esters, suggesting a parallel reactivity for this compound. beilstein-journals.org The reaction with halide ions typically proceeds via an SN2 mechanism, resulting in the formation of a halohydrin. nih.gov The regioselectivity of this reaction is influenced by steric and electronic factors.

Table 1: Halide-Mediated Ring Opening of Epoxides

| Halide Source | Product Type | Reference |

|---|---|---|

| MgX₂ | Halohydrin | beilstein-journals.org |

Amines and alcohols are common nucleophiles for opening epoxide rings, a reaction that is fundamental in the synthesis of β-amino alcohols and β-alkoxy alcohols, respectively. rroij.comresearchgate.net The reaction of epoxides with amines, known as aminolysis, can be catalyzed by various agents, including Lewis acids and solid acids, to afford β-amino alcohols with high regioselectivity. rroij.com For example, the reaction of an oxirane with 3-methoxybenzylamine (B130926) in isopropanol (B130326) at elevated temperatures yields the corresponding aminoalcohol. nih.gov Similarly, phenols can act as nucleophiles, leading to the formation of phenoxy alcohols. nih.gov

Table 2: Amine and Alcohol Addition to Epoxides

| Nucleophile | Product | Catalyst/Conditions | Reference |

|---|---|---|---|

| 3-Methoxybenzylamine | Aminoalcohol | Isopropanol, 80 °C | nih.gov |

| Amines | β-Amino alcohols | Various catalysts (e.g., Amberlist-15, ZrCl₄) | rroij.com |

| Phenol | Phenoxy alcohol | Basic or acidic conditions | nih.gov |

Carbon nucleophiles, such as Grignard reagents, organolithium reagents, and cyanide ions, are effective for forming new carbon-carbon bonds through epoxide ring-opening. libretexts.orgchemistrysteps.comresearchgate.net

Grignard and Organolithium Reagents: These strong nucleophiles attack the less sterically hindered carbon of the epoxide ring in an SN2 fashion. libretexts.orgchemistrysteps.com The reaction of a Grignard reagent with an epoxide, followed by an aqueous workup, yields an alcohol. byjus.com Similarly, organolithium reagents react with epoxides to form alcohols. libretexts.org

Cyanide: The cyanide ion (CN⁻) is another potent nucleophile that opens the epoxide ring to form β-hydroxy nitriles. tandfonline.comlibretexts.org This reaction can be carried out using lithium cyanide (LiCN), which can be prepared in situ from acetone (B3395972) cyanohydrin and lithium hydride. tandfonline.com The reaction is typically regioselective. tandfonline.comacs.org

Table 3: Reactivity with Carbon Nucleophiles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Grignard Reagent | RMgX | Alcohol | chemistrysteps.combyjus.com |

| Organolithium | RLi | Alcohol | libretexts.orglibretexts.org |

Thiols are effective nucleophiles for the ring-opening of epoxides, leading to the formation of β-hydroxy thiols. beilstein-journals.org The reaction generally proceeds with high stereoselectivity. beilstein-journals.org Other heteroatom nucleophiles, such as those derived from various sulfur-containing compounds, can also participate in these reactions. For instance, 2-(2,5-difluorophenyl)thiirane, a sulfur analog of the epoxide, highlights the reactivity of such three-membered rings. nih.gov

Table 4: Thiol Addition to Epoxides

| Nucleophile | Product Type | Stereochemistry | Reference |

|---|

The regioselectivity of the nucleophilic ring-opening of unsymmetrical epoxides like this compound is a critical aspect of its reactivity.

Under basic or neutral conditions (SN2 mechanism): Nucleophilic attack generally occurs at the less sterically hindered carbon atom. libretexts.orgcsbsju.edu This is due to the dominant effect of steric hindrance in the SN2 transition state. d-nb.info

Under acidic conditions (SN1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the ring more susceptible to opening. The nucleophile then attacks the more substituted carbon atom, as this carbon can better stabilize the partial positive charge that develops in the transition state. libretexts.orgd-nb.info

The stereochemistry of the reaction is typically characterized by an inversion of configuration at the center of nucleophilic attack, consistent with an SN2 mechanism. chemistrysteps.comyoutube.com This results in the trans addition of the nucleophile and the hydroxyl group across the former C-C bond of the epoxide.

Acid-Catalyzed Ring Opening

Acid-catalyzed ring-opening of epoxides is a fundamental transformation that proceeds via protonation or coordination of the epoxide oxygen to a Lewis or Brønsted acid, followed by nucleophilic attack. wikipedia.orgmdpi.com This activation enhances the electrophilicity of the ring carbons, facilitating cleavage of a carbon-oxygen bond.

Lewis acids activate the epoxide by coordinating to the oxygen atom, which polarizes the C-O bonds and makes the carbon atoms more susceptible to nucleophilic attack. wikipedia.org Common Lewis acids used for this purpose include metal halides like aluminum chloride (AlCl₃), boron trifluoride (BF₃), and titanium tetrachloride (TiCl₄), as well as organometallic reagents. wikipedia.orgmdpi.com

The reaction pathway of Lewis acid-catalyzed ring-opening of this compound with a nucleophile can lead to two regioisomeric products, arising from attack at the benzylic carbon (Cα) or the terminal carbon (Cβ). The regioselectivity is influenced by a combination of steric and electronic factors, as well as the nature of the Lewis acid and the nucleophile. Generally, under Lewis acidic conditions that favor an SN1-like mechanism, the nucleophile preferentially attacks the more substituted and electronically stabilized benzylic carbon. Conversely, conditions favoring an SN2-like mechanism lead to attack at the less sterically hindered terminal carbon.

For instance, in the synthesis of antifungal agents, the Lewis acid-catalyzed ring-opening of a similar epoxide, 2-(2,4-difluorophenyl)-2,3-epoxy-1-(1H-1,2,4-triazol-1-yl)propane, with various nucleophiles is a key step. The choice of Lewis acid can be critical in controlling the regioselectivity of the reaction.

Table 1: Examples of Lewis Acid-Catalyzed Ring-Opening Reactions of Epoxides

| Lewis Acid | Nucleophile | Product Type | Reference |

| Titanium Isopropoxide | Phenol | Aryloxy alcohol | mdpi.com |

| Boron Trifluoride Etherate | Amine | Amino alcohol | rroij.com |

| Aluminum Chloride | Thiol | Thioether alcohol | wikipedia.org |

| Zinc Chloride | Cyanide | β-hydroxy nitrile | mdpi.com |

This table presents generalized examples of Lewis acid-catalyzed epoxide ring-opening reactions and may not be specific to this compound.

Brønsted acids, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), can also catalyze the ring-opening of this compound. nih.gov The reaction is initiated by protonation of the epoxide oxygen, forming a highly reactive oxonium ion. Subsequent nucleophilic attack by a solvent molecule (e.g., water, alcohol) or another nucleophile present in the reaction mixture leads to the formation of a 1,2-diol or its corresponding ether or ester derivative.

The regioselectivity of Brønsted acid-catalyzed ring-opening often favors attack at the benzylic carbon due to the formation of a more stable benzylic carbocation-like transition state. However, the exact product distribution can be sensitive to the reaction conditions, including the strength of the acid and the nature of the solvent. nih.gov In some cases, rearrangement reactions can compete with nucleophilic addition. mdpi.com

Catalytic Ring Opening Processes

Catalytic methods for epoxide ring-opening offer advantages in terms of selectivity, efficiency, and environmental impact. Both homogeneous and heterogeneous catalysts have been developed for this purpose.

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. savemyexams.com Transition metal complexes, particularly those of chromium, cobalt, and copper, have been effectively used as homogeneous catalysts for epoxide ring-opening reactions. mdpi.comresearchgate.net For example, chiral salen-metal complexes have been developed for the asymmetric ring-opening of meso-epoxides, providing access to enantiomerically enriched products. researchgate.net

In the context of this compound, a homogeneous catalyst could facilitate reactions with a variety of nucleophiles, including azides, cyanides, and amines, to produce chiral building blocks for pharmaceuticals. The mechanism often involves the coordination of both the epoxide and the nucleophile to the metal center, enabling a highly organized and stereocontrolled transformation. researchgate.net

Heterogeneous catalysts, which exist in a different phase from the reactants, offer practical advantages such as easy separation from the reaction mixture and potential for recycling. savemyexams.comosti.gov Anion exchange resins, particularly those with quaternary ammonium (B1175870) functionality, can serve as effective basic catalysts for the ring-opening of epoxides. academie-sciences.frconicet.gov.ar

In the reaction of this compound, an anion exchange resin in its hydroxide form can catalyze the ring-opening by a nucleophile. The resin provides a basic microenvironment that can deprotonate the nucleophile, increasing its reactivity towards the epoxide. This method can be particularly useful for reactions with alcohol or water nucleophiles. Studies on other epoxides have shown that the use of such resins can lead to high yields and selectivities. academie-sciences.frconicet.gov.ar For instance, the degradation of the oxirane ring of epoxidized vegetable oils with hydrogen peroxide has been successfully catalyzed by a strong acid ion-exchange resin. conicet.gov.ar Similarly, the etherification of sucrose (B13894) with 1,2-epoxydodecane (B1583528) has been achieved using basic anion-exchange resins as catalysts. academie-sciences.fr

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis for Epoxide Ring Opening

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

| Catalyst State | Same phase as reactants savemyexams.com | Different phase from reactants savemyexams.com |

| Activity/Selectivity | Often high | Can be lower than homogeneous |

| Catalyst Separation | Difficult, may require distillation or chromatography | Easy, typically filtration osti.gov |

| Recyclability | Often difficult | Generally good osti.gov |

| Reaction Conditions | Often mild | Can require more forcing conditions |

Rearrangement Reactions of this compound

Under certain conditions, particularly in the presence of acid or heat, this compound can undergo rearrangement reactions to form isomeric carbonyl compounds. A common rearrangement for aryl-substituted epoxides is the Meinwald rearrangement, which typically yields an aldehyde or a ketone. researchgate.netnih.gov

For this compound, acid-catalyzed rearrangement would likely proceed through a protonated epoxide intermediate. A subsequent 1,2-hydride shift from the terminal carbon to the benzylic carbon would lead to the formation of 2-(2,5-difluorophenyl)acetaldehyde. This rearrangement is driven by the formation of a more stable carbonyl group. The presence of the electron-withdrawing fluorine atoms on the phenyl ring could influence the rate and outcome of this rearrangement. In some cases, particularly with Lewis acids, rearrangement to a ketone, (2,5-difluorophenyl)methyl ketone, could also be a possibility, although less common for terminal epoxides.

Research on similar styrene oxides has demonstrated that the Meinwald rearrangement can be effectively catalyzed by various acids, including Brønsted and Lewis acids, as well as by heterogeneous catalysts like mesoporous aluminosilicates. mdpi.comresearchgate.net

Thermal Rearrangements

The thermal stability of oxiranes is limited, and upon heating, they can undergo rearrangements. Pyrolytic reactions of 2-aryloxiranes typically proceed through the cleavage of the oxirane ring, followed by rearrangement to form more stable carbonyl compounds. researchgate.net The process is often initiated by the homolytic cleavage of a carbon-oxygen bond to form a diradical intermediate. For this compound, thermal activation would likely lead to the formation of 2,5-difluorophenylacetaldehyde as the primary rearrangement product.

Acid- or Base-Catalyzed Isomerizations

Isomerization of this compound can be effectively catalyzed by both acids and bases, leading to different structural isomers.

Acid-Catalyzed Isomerization: In the presence of an acid, the epoxide oxygen is protonated, activating the ring toward nucleophilic attack or rearrangement. For 2-aryloxiranes, the most common acid-catalyzed transformation is the Meinwald rearrangement, which yields a carbonyl compound. ub.eduresearchgate.net The reaction proceeds via a carbocation-like intermediate. For this compound, protonation and subsequent C-O bond cleavage would preferentially form a stabilized benzylic carbocation at the C-2 position. A subsequent 1,2-hydride shift from C-3 to C-2 results in the formation of 2-(2,5-difluorophenyl)acetaldehyde. This rearrangement is highly efficient and atom-economical. ub.edu Lewis acids such as BF₃·Et₂O, lithium salts, and various metal chlorides are commonly used to promote this transformation in related systems. ub.eduresearchgate.net For instance, the isomerization of the analogous 2-(4-fluorophenyl)-2-methyloxirane (B2708240) has been achieved using an iridium catalyst, which then allows for subsequent reductive amination. ub.edu

Base-Catalyzed Isomerization: Under basic conditions, epoxides can isomerize to allylic alcohols through the abstraction of a proton adjacent to the oxirane ring. This transformation is particularly relevant for epoxides that lack substituents on one of the ring carbons. For this compound, a strong, non-nucleophilic base can abstract a proton from the C-3 carbon, leading to ring-opening and the formation of 2-(2,5-difluorophenyl)ethen-1-ol, which would tautomerize to the more stable allylic alcohol, 1-(2,5-difluorophenyl)prop-2-en-1-ol. This type of isomerization has been demonstrated for desymmetrization of meso-epoxides using chiral lithium amide bases. scilit.com The development of transition-metal-free, base-catalyzed isomerizations has provided successful routes to various chiral secondary allylic alcohols from their corresponding epoxides. nih.gov

| Reaction Type | Catalyst/Conditions | Major Product |

| Acid-Catalyzed Isomerization | H⁺ or Lewis Acid (e.g., BF₃·Et₂O, Ir-complex) | 2-(2,5-Difluorophenyl)acetaldehyde |

| Base-Catalyzed Isomerization | Strong, non-nucleophilic base (e.g., LDA) | 1-(2,5-Difluorophenyl)prop-2-en-1-ol |

Oxidation and Reduction of the Oxirane Ring System

Oxidative Transformations (e.g., to α-hydroxy ketones)

The oxirane ring can be oxidized to yield α-hydroxy ketones, which are valuable synthetic intermediates. nih.gov While direct oxidation of the epoxide is challenging, this transformation is often achieved through a two-step process involving hydrolysis to a vicinal diol, followed by regioselective oxidation of the secondary alcohol. nih.gov Alternatively, direct oxidation methods exist. For example, reagents like o-iodoxybenzoic acid (IBX) have been successfully used for the oxidation of epoxides to α-hydroxy ketones. organic-chemistry.org

For this compound, this transformation would yield 1-hydroxy-1-(2,5-difluorophenyl)propan-2-one. The synthesis of α-hydroxy ketones from aryl alkenes, which are precursors to epoxides, is also a well-established route, utilizing various oxidants like potassium permanganate (B83412) or hydrogen peroxide with a tungstophosphoric acid catalyst system. organic-chemistry.org

| Starting Material | Reagent/Conditions | Product |

| This compound | 1. H₃O⁺ (Hydrolysis)2. Regioselective Oxidation (e.g., RuCl₃/Oxone) | 1-(2,5-Difluorophenyl)ethane-1,2-diol→ 1-Hydroxy-1-(2,5-difluorophenyl)propan-2-one |

| This compound | Direct Oxidation (e.g., IBX/DMSO) | 1-Hydroxy-1-(2,5-difluorophenyl)propan-2-one |

Reductive Ring Cleavage Pathways (e.g., to alcohols)

The reductive opening of the epoxide ring is a fundamental reaction that yields alcohols. This is typically accomplished using hydride reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com The regioselectivity of the ring-opening is a key consideration for unsymmetrical epoxides like this compound.

The reaction can proceed via two pathways:

Attack at the less-hindered C-3 position: This Sₙ2-type attack is sterically favored and results in the formation of a primary alcohol, 2-(2,5-difluorophenyl)ethanol.

Attack at the benzylic C-2 position: This attack is electronically favored due to the stabilization of partial negative charge buildup by the phenyl ring but is more sterically hindered. It leads to the formation of a secondary alcohol, 1-(2,5-difluorophenyl)ethanol.

For many 2-aryloxiranes, reduction with hydride reagents preferentially occurs at the less sterically hindered C-3 position. clockss.orgbyjus.com For example, the reduction of 2-phenyloxirane with NaBH₄ in protic solvents gives a mixture of 2-phenylethanol (B73330) and 1-phenylethanol, with the former being the major product. clockss.org Therefore, the reduction of this compound with LiAlH₄ is expected to predominantly yield 2-(2,5-difluorophenyl)ethanol.

| Reagent | Predominant Pathway | Major Product | Minor Product |

| LiAlH₄ or NaBH₄ | Attack at C-3 (less hindered) | 2-(2,5-Difluorophenyl)ethanol | 1-(2,5-Difluorophenyl)ethanol |

Polymerization and Oligomerization Studies

Epoxides are important monomers for ring-opening polymerization (ROP), which produces polyethers. wikipedia.org The polymerization of this compound can theoretically proceed through either a cationic or anionic mechanism, although specific studies on this monomer are not prominent in the literature. The reactivity would be analogous to that of other styrene oxide derivatives. tandfonline.commdpi.com

Cationic Ring-Opening Polymerization (CROP): CROP is typically initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or Brønsted acids. tandfonline.commdpi.com The initiator activates the monomer by coordinating to the epoxide oxygen, facilitating nucleophilic attack by another monomer molecule. For 2-aryloxiranes, the polymerization proceeds via attack at the more substituted benzylic carbon, leading to a polyether with a regular head-to-tail structure. The electron-withdrawing nature of the difluorophenyl group may influence the rate of polymerization. The resulting fluorinated polyethers could exhibit enhanced thermal stability and chemical resistance, making them potentially useful in specialized applications. vulcanchem.com

Anionic Ring-Opening Polymerization (AROP): AROP is initiated by strong nucleophiles, such as alkoxides or organometallic reagents (e.g., n-BuLi). ethernet.edu.etuliege.be The initiator attacks the less sterically hindered carbon atom of the epoxide ring (C-3). The propagation step involves the resulting alkoxide attacking another monomer molecule. Anionic polymerization of styrene derivatives is well-documented and often yields polymers with controlled molecular weights and narrow distributions. mdpi.com

Oligomerization: In the presence of initiators with active hydrogens, such as alcohols or amines, controlled oligomerization can occur instead of high polymer formation. researchgate.netbeilstein-journals.org Each initiation event consumes a monomer, and the resulting hydroxyl or amino group can then initiate the opening of another epoxide, leading to the formation of low molecular weight oligo-adducts. beilstein-journals.org

Mechanistic Investigations of Reactions Involving 2 2,5 Difluorophenyl Oxirane

Kinetic Studies and Reaction Rate Analysis

Kinetic studies are essential for quantifying the rate at which a reaction proceeds and for elucidating the dependence of that rate on the concentration of reactants, catalysts, and other species. For the ring-opening of epoxides like 2-(2,5-Difluorophenyl)oxirane, the reaction kinetics are highly dependent on the reaction conditions, particularly the presence of acidic or basic catalysts.

In general, epoxide ring-opening reactions can follow different kinetic models. For instance, studies on the acid-catalyzed ring-opening of epoxides have shown that the rate can be dependent on both the epoxide concentration and the concentration of the acid catalyst. mdpi.com A proposed general rate law for an acid-catalyzed ring-opening with a nucleophile (NuH) can be expressed as:

Rate = k [Epoxide] [Acid]m [NuH]n

where k is the rate constant and m and n are the orders of the reaction with respect to the acid and the nucleophile.

A patent describing the synthesis of an Isavuconazole intermediate by reacting this compound with triazole in the presence of a basic anion exchange resin highlights the reaction's efficiency, with yields reported between 81-85%. google.com While this patent does not provide a detailed kinetic analysis, the high yield under specific conditions suggests favorable reaction kinetics. A hypothetical kinetic study for this reaction might involve varying the concentrations of the epoxide and triazole to determine the reaction order, as illustrated in the interactive table below.

Interactive Table: Illustrative Kinetic Data for the Reaction of this compound with Triazole This table presents hypothetical data for illustrative purposes to demonstrate how kinetic analysis is performed.

| Experiment | Initial [Epoxide] (mol/L) | Initial [Triazole] (mol/L) | Initial Rate (mol/L·s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

Based on this illustrative data, doubling the epoxide concentration doubles the rate, suggesting the reaction is first-order in epoxide. Changing the triazole concentration has no effect on the rate, suggesting the reaction is zero-order in triazole under these conditions. The rate law would be: Rate = k[Epoxide].

Transition State Elucidation via Experimental Techniques

The transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure determines the reaction's regioselectivity and stereoselectivity. For epoxide ring-opening reactions, the transition state can have characteristics ranging from SN1 to SN2 depending on the conditions. openstax.orgchemistrysteps.com

Under Basic or Nucleophilic Conditions: The reaction typically proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon of the oxirane ring, leading to an inversion of stereochemistry at that center. The transition state involves a pentacoordinate carbon, with the nucleophile and the departing oxygen atom in apical positions. libretexts.org

Under Acidic Conditions: The epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds are weakened, and the transition state develops significant carbocationic character. openstax.org For this compound, the benzylic carbon (the one attached to the phenyl ring) would be better able to stabilize a partial positive charge. This SN1-like character means that nucleophilic attack preferentially occurs at this more substituted benzylic carbon. chemistrysteps.com The transition state is not a fully formed carbocation but rather a species where the C-O bond is significantly broken and the nucleophile is beginning to form a new bond. openstax.org

While direct experimental observation of transition states is challenging, computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for their elucidation. For example, theoretical studies of the phenol-epoxide ring-opening reaction have been used to calculate the free energies of activation (ΔG‡) and map the entire reaction pathway, identifying the structure of the transition states. mdpi.com Similar computational models for this compound could predict the geometry and energy of the transition states for its reactions, confirming whether the mechanism has more SN1 or SN2 character and explaining the observed regioselectivity. Computational studies on the base-catalyzed ring-opening of propene epoxide have shown how calculated transition state energies can favor one product over another, matching experimental outcomes. ic.ac.uk

Isotopic Labeling Studies for Pathway Determination

Isotopic labeling is a powerful experimental technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanistic pathways. By replacing an atom in a reactant with one of its heavier isotopes (e.g., hydrogen ¹H with deuterium (B1214612) ²H, or oxygen ¹⁶O with ¹⁸O), the position of that atom can be tracked in the products using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govresearchgate.net

While specific isotopic labeling studies on this compound have not been detailed in the literature, the methodology can be illustrated by studies on other epoxide systems.

Deuterium (²H) Labeling: To confirm the mechanism of nucleophilic addition, a reaction can be performed in a deuterated solvent. For example, in a study of a flavin-enabled epoxide ring-opening, the reaction was conducted in deuterium oxide (²H₂O). nih.gov Mass spectrometry of the products showed a molecular ion peak shifted by +1 Da, indicating the incorporation of a single deuterium atom. nih.gov This result helped confirm the proposed reductive ring-opening mechanism where a proton (or deuteron (B1233211) from the solvent) is added to an intermediate.

Oxygen-18 (¹⁸O) Labeling: To determine the source of an oxygen atom in a product, reactions can be run under an atmosphere of ¹⁸O₂ or with ¹⁸O-labeled water. In one study, the oxidative ring-opening of an epoxide was performed in the presence of ¹⁸O₂. researchgate.net High-resolution mass spectrometry (HRMS) analysis of the resulting diol product confirmed the incorporation of an ¹⁸O atom. nih.gov Further analysis by ¹³C NMR showed an upfield shift for the carbon attached to the ¹⁸O, pinpointing its exact location and confirming that the oxygen from O₂ was incorporated at a specific position during the reaction. nih.gov

For this compound, a hydrolysis reaction performed in H₂¹⁸O would be expected to yield a diol product containing the ¹⁸O isotope. Identifying the position of the ¹⁸O would confirm which C-O bond was cleaved during the ring-opening.

Table: Common Isotopes Used in Mechanistic Studies of Epoxides

| Isotope | Natural Abundance | Detection Method | Application in Epoxide Reactions |

|---|---|---|---|

| ²H (D) | 0.015% | NMR, Mass Spec | Tracing proton transfer steps; determining the origin of H atoms in the product. nih.gov |

| ¹³C | 1.1% | NMR | Elucidating skeletal rearrangements. |

| ¹⁸O | 0.2% | NMR, Mass Spec | Tracing the fate of the epoxide oxygen vs. oxygen from nucleophiles or solvents. researchgate.net |

Influence of Substituents on Reaction Mechanisms

The nature and position of substituents on the phenyl ring of a phenyl oxirane derivative have a profound impact on its reactivity and the mechanism of its reactions. In this compound, the two fluorine atoms exert strong electronic effects.

Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring and the attached benzylic carbon. This has two major consequences for the ring-opening mechanism:

Destabilization of Carbocationic Intermediates: In acid-catalyzed, SN1-like reactions, a partial positive charge develops on the benzylic carbon in the transition state. The powerful electron-withdrawing nature of the two fluorine atoms destabilizes this developing positive charge. researchgate.net This would be expected to slow the rate of acid-catalyzed ring-opening compared to unsubstituted phenyl oxirane.

Increased Electrophilicity of the Benzylic Carbon: The inductive withdrawal of electrons makes the benzylic carbon more electron-deficient (more electrophilic). This enhances its susceptibility to attack by nucleophiles in an SN2-type mechanism. Studies on fluorinated epoxides have shown that strong electron-withdrawing groups can promote highly regioselective attack at the adjacent carbon. beilstein-journals.org For example, the trifluoromethyl group in certain epoxides directs nucleophilic attack exclusively to the neighboring carbon, preventing the formation of regioisomers that can occur in non-fluorinated analogues. beilstein-journals.org A similar effect would be anticipated for the 2,5-difluorophenyl group.

Therefore, the presence of the 2,5-difluoro substitution likely disfavors SN1-type pathways while potentially accelerating SN2-type pathways by making the benzylic carbon a harder electrophile.

Interactive Table: Predicted Influence of Phenyl Substituents on Ring-Opening Reactions This table provides a qualitative prediction based on established electronic principles.

| Compound | Substituent Effect | Predicted Effect on Acid-Catalyzed (SN1-like) Rate | Predicted Effect on Base-Catalyzed (SN2) Regioselectivity at Benzylic Carbon |

|---|---|---|---|

| Phenyl oxirane | None (Reference) | Reference Rate | High |

| 4-Methoxyphenyl oxirane | -OCH₃ (Strongly donating) | Increase | Decrease (Attack may favor other carbon) |

| 4-Nitrophenyl oxirane | -NO₂ (Strongly withdrawing) | Decrease | Very High |

| This compound | -F (Strongly withdrawing) | Decrease | Very High |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Reaction Monitoring in Synthesis Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of "2-(2,5-Difluorophenyl)oxirane". By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For "this compound", the spectrum would show distinct signals for the protons on the oxirane ring and the aromatic ring. The oxirane protons typically appear as a complex multiplet system due to their diastereotopic nature and coupling to each other (geminal and vicinal coupling) and to the adjacent aromatic ring protons.

¹³C NMR: Carbon-13 NMR spectroscopy identifies the different carbon environments within the molecule. The carbon atoms of the oxirane ring are expected to resonate in the range of 40-60 ppm. libretexts.org The carbons of the difluorophenyl ring will show characteristic shifts, with the carbon atoms directly bonded to fluorine exhibiting large one-bond carbon-fluorine coupling constants (¹JCF). rsc.org The interpretation of these couplings is crucial for assigning the aromatic signals correctly. nih.gov

¹⁹F NMR: As fluorine is 100% abundant with a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. wikipedia.org It provides distinct signals for each of the two fluorine atoms in "this compound", which will appear as multiplets due to coupling to each other (³JFF) and to the neighboring protons (³JHF and ⁴JHF). The wide chemical shift range of ¹⁹F NMR allows for clear resolution of signals, making it an excellent probe for structural confirmation. wikipedia.orghuji.ac.il

Interactive Data Table: Predicted NMR Data for this compound Note: The following data are predicted based on analogous structures. Actual experimental values may vary.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~2.8-3.0 | dd | Jgem, Jvic | Oxirane CH₂ |

| ¹H | ~3.2-3.4 | dd | Jgem, Jvic | Oxirane CH₂ |

| ¹H | ~4.1-4.3 | m | Jvic, JHF | Oxirane CH |

| ¹H | ~7.0-7.3 | m | JHH, JHF | Aromatic CH |

| ¹³C | ~45-50 | d | ³JCF | Oxirane CH |

| ¹³C | ~50-55 | s | Oxirane CH₂ | |

| ¹³C | ~114-118 | dd | ¹JCF, ²JCF | Aromatic C-F |

| ¹³C | ~118-122 | dd | ¹JCF, ²JCF | Aromatic C-F |

| ¹³C | ~115-125 | m | JCF | Aromatic CH |

| ¹³C | ~125-130 | d | ²JCF | Aromatic C-ipso |

| ¹⁹F | -110 to -140 | m | JFF, JHF | Aromatic C-F |

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for definitive structural assignment. emerypharma.com

COSY: Establishes correlations between coupled protons, helping to trace the connectivity within the oxirane ring and the aromatic system.

HSQC: Correlates proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC: Reveals correlations between protons and carbons over two or three bonds, which is critical for confirming the connection between the oxirane ring and the difluorophenyl moiety and for assigning quaternary carbons. emerypharma.com

Mass Spectrometry (HRMS, GC-MS, LC-MS) for Purity and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for the unambiguous confirmation of the molecular formula of "this compound". nih.gov By measuring the mass with very high accuracy (typically to four or more decimal places), it is possible to determine the elemental composition. youtube.com For C₈H₆F₂O, the calculated exact mass can be compared to the experimentally measured mass. A close match (typically within 5 ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential isomers or impurities. youtube.com For example, the related compound 2-(2,4-Difluorophenyl)oxirane has a calculated mass of 156.0387 for [M]⁻, with an experimental value found at 156.0389, confirming its formula. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds like "this compound". The gas chromatogram indicates the number of components in a sample, with the area of each peak corresponding to its relative abundance. The mass spectrometer provides a mass spectrum for each separated component, allowing for its identification by comparison to spectral libraries or by fragmentation pattern analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique used for purity assessment, particularly for compounds that are not suitable for GC analysis. youtube.com The sample is first separated by high-performance liquid chromatography, and the eluent is introduced into the mass spectrometer. This allows for the separation and identification of the main compound from non-volatile impurities or reaction byproducts.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule. For "this compound", the IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

Oxirane Ring: The asymmetric C-O-C stretching of the epoxide ring typically appears around 1250 cm⁻¹. The ring "breathing" vibration can be observed in the 800-950 cm⁻¹ region. researchgate.net

Aromatic Ring: C-H stretching vibrations for the aromatic protons are expected above 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce a series of peaks in the 1450-1600 cm⁻¹ range.

C-F Bonds: The strong C-F stretching vibrations are typically found in the 1100-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. This often results in different relative intensities for certain vibrational modes. For "this compound", the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum compared to the IR spectrum. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050-3150 | Medium-Weak |

| Alkyl C-H (oxirane) | Stretch | 2950-3050 | Medium |

| Aromatic C=C | Stretch | 1450-1600 | Medium-Strong |

| C-F | Stretch | 1100-1300 | Strong |

| Oxirane C-O-C | Asymmetric Stretch | ~1250 | Strong |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

For "this compound", which is a chiral molecule, single-crystal X-ray diffraction would be the gold standard for unambiguously determining its absolute configuration (R or S). This requires growing a suitable single crystal of the compound, which can sometimes be a challenging step. nih.gov The diffraction pattern produced when X-rays pass through the crystal allows for the calculation of an electron density map, from which the positions of all atoms in the crystal lattice can be determined. mdpi.com

The analysis can also reveal details about the solid-state packing of the molecules, including intermolecular interactions such as hydrogen bonding or π-stacking, which influence the physical properties of the compound. In some cases, molecules with flexible parts, such as epoxide rings, can exhibit disorder within the crystal structure, where the ring may occupy multiple orientations. nih.gov

Chromatographic Techniques (GC, HPLC) for Purity and Reaction Progress Monitoring

Chromatographic techniques are essential for separating mixtures and are widely used to assess the purity of "this compound" and to monitor the progress of its synthesis.

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected onto the head of a chromatographic column. Elution is achieved by the flow of an inert gaseous mobile phase. The separation is based on the differential partitioning of the analytes between the stationary phase in the column and the mobile gas phase. By monitoring the disappearance of starting materials and the appearance of the product peak over time, GC can be used to effectively track the progress of a reaction. The purity of the final product can be determined by the relative area of its peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. epa.gov It is suitable for a wide range of compounds, including those that are non-volatile or thermally unstable. For "this compound", reversed-phase HPLC with a C18 column is a common method for purity analysis. researchgate.net Furthermore, by using a chiral stationary phase, HPLC can be used to separate and quantify the individual enantiomers (R and S forms) of the compound, which is crucial for applications where stereochemistry is important. This allows for the determination of the enantiomeric excess (ee) of the product. nih.gov

Theoretical and Computational Studies of 2 2,5 Difluorophenyl Oxirane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations would be employed to investigate the fundamental electronic properties of 2-(2,5-Difluorophenyl)oxirane. Methods like Hartree-Fock (HF) or post-Hartree-Fock methods would be used to determine the molecule's wave function and energy. From these calculations, key electronic structure descriptors such as the distribution of electron density, the energies of molecular orbitals (including the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map would be generated. This information is crucial for understanding the molecule's intrinsic stability and regions susceptible to electrophilic or nucleophilic attack. For instance, studies on other fluorophenyl derivatives have utilized such calculations to understand their structural characteristics. researchgate.net

Density Functional Theory (DFT) for Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to predict the reactivity of molecules. researchgate.netmdpi.comnih.gov For this compound, DFT calculations would be used to compute various reactivity descriptors. The energies of the HOMO and LUMO are particularly important, as the HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. nih.govajchem-a.com A smaller gap generally suggests higher reactivity. Other descriptors that could be calculated include global reactivity indices like electronegativity, chemical hardness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. Additionally, local reactivity descriptors such as Fukui functions could identify the most reactive sites within the molecule.

Molecular Dynamics Simulations of Conformational Behavior

Molecular Dynamics (MD) simulations could be utilized to explore the conformational landscape of this compound over time. nih.govmdpi.comaps.org By simulating the motion of atoms based on a force field, MD simulations can reveal the preferred three-dimensional structures (conformers) of the molecule and the energy barriers between them. This is particularly relevant for understanding the flexibility of the molecule and how its shape might influence its interactions with other molecules. Such studies on other cyclic compounds have provided valuable insights into their dynamic behavior in different environments. researchgate.netresearchgate.net

Computational Analysis of Reaction Pathways and Transition States

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. nih.gov For this compound, these methods could be used to map out the potential energy surface for various reactions, such as ring-opening reactions, which are characteristic of epoxides. researchgate.net By locating the transition state structures and calculating their energies, the activation energy for a given reaction can be determined, providing insight into the reaction rate and feasibility. This type of analysis helps in understanding the step-by-step process of bond breaking and formation.

Prediction of Spectroscopic Properties

Theoretical calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model. For this compound, methods like DFT can be used to calculate its vibrational frequencies, which correspond to the peaks in an infrared (IR) and Raman spectrum. ijres.org Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed to aid in the interpretation of experimental NMR spectra. researchgate.net

Applications of 2 2,5 Difluorophenyl Oxirane As a Versatile Synthetic Building Block

Precursor for the Synthesis of Complex Organic Molecules

The utility of 2-(2,5-Difluorophenyl)oxirane as a precursor for complex organic molecules is primarily rooted in its ability to undergo regioselective and stereoselective ring-opening reactions. This allows for the introduction of diverse functionalities, paving the way for the construction of intricate molecular architectures, particularly those of pharmaceutical and agrochemical interest.

The synthesis of potent bioactive molecules often relies on the use of chiral epoxides as starting materials. While direct examples for this compound are not extensively documented in publicly available research, the synthesis of analogous compounds such as (S)-3,4-difluorophenyloxirane serves as a strong precedent. This related compound is a key chiral intermediate in the synthesis of the antiplatelet drug Ticagrelor. google.com The established synthetic routes to such chiral difluorophenyl epoxides, often involving hydrolytic kinetic resolution, underscore the potential of this compound in similar applications. google.com

The epoxide ring can be opened by a wide array of nucleophiles, including amines, azides, and carbon nucleophiles, to introduce key pharmacophores. For instance, the reaction with primary or secondary amines would yield valuable β-amino alcohol scaffolds, which are prevalent in many pharmaceutical agents. The difluorophenyl group in these products can play a crucial role in modulating the pharmacological properties of the final molecule.

Role in the Construction of Fluorinated Aromatic Compounds

While the 2,5-difluorophenyl group is already present in the starting material, the reactivity of the oxirane ring can be harnessed to further elaborate and construct more complex fluorinated aromatic compounds. The ring-opening of the epoxide provides a handle for introducing side chains that can subsequently be modified or cyclized to form new aromatic or heteroaromatic systems.

For example, ring-opening with a suitable nucleophile, followed by oxidation and subsequent cyclization reactions, could lead to the formation of fluorinated quinolines, benzofurans, or other heterocyclic systems. researchgate.net The fluorine atoms on the phenyl ring can influence the regioselectivity of these cyclization reactions and modify the electronic properties of the resulting fused aromatic systems.

The synthesis of fluorinated heterocycles is of significant interest due to their widespread presence in approved drugs and agrochemicals. rsc.org The development of novel methods for the efficient construction of these compounds is an active area of research, and fluorinated epoxides like this compound represent key starting materials in these endeavors.

Intermediate in the Synthesis of Chiral Scaffolds

The preparation of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. This compound, in its racemic or enantiomerically enriched form, serves as a valuable intermediate for the synthesis of chiral scaffolds.

Methods such as asymmetric epoxidation of the corresponding alkene or kinetic resolution of the racemic epoxide can provide access to the individual enantiomers of this compound. A patent for the synthesis of the similar (S)-3,4-difluorophenyloxirane describes a hydrolytic kinetic resolution using a chiral cobalt-salen complex, achieving high enantiomeric excess. google.com This methodology is likely applicable to the resolution of racemic this compound.

Once obtained in enantiomerically pure form, the chiral epoxide can undergo stereospecific ring-opening reactions. The attack of a nucleophile proceeds via an SN2 mechanism, resulting in inversion of configuration at the attacked carbon center. This allows for the predictable and controlled introduction of new stereocenters, forming the basis for the asymmetric synthesis of complex molecules. These chiral β-substituted alcohols are versatile intermediates that can be further transformed into a variety of chiral building blocks.

Table 1: Potential Chiral Building Blocks from Enantiopure this compound

| Nucleophile | Resulting Chiral Building Block | Potential Applications |

| Azide (N₃⁻) | Chiral 1-azido-2-aryl-2-ethanol | Precursor for chiral amines and vicinal amino alcohols |

| Cyanide (CN⁻) | Chiral 3-hydroxy-3-arylpropanenitrile | Intermediate for γ-amino alcohols and chiral carboxylic acids |

| Alkyl/Aryl Grignard | Chiral 1,2-diaryl or 1-alkyl-2-arylethanol | Synthesis of complex chiral alcohols and their derivatives |

| Amines (RNH₂) | Chiral 2-amino-1-arylethanol | Core structure in many pharmaceuticals |

Development of Novel Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The unique reactivity of this compound makes it an excellent substrate for the development of new synthetic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The electron-withdrawing fluorine atoms enhance the electrophilicity of the epoxide carbons, facilitating ring-opening even with moderately strong nucleophiles.

Carbon-Carbon Bond Formation:

The reaction of this compound with organometallic reagents such as Grignard reagents, organolithium compounds, and Gilman cuprates provides a direct route for the formation of new carbon-carbon bonds. pressbooks.pub These reactions typically proceed with high regioselectivity, with the nucleophile attacking the less sterically hindered carbon of the epoxide ring.

Table 2: Examples of C-C Bond Forming Reactions with Epoxides

| Reagent | Product Type | Reaction Conditions |

| RMgX (Grignard) | Secondary or Tertiary Alcohol | Basic conditions, followed by acidic workup pressbooks.pub |

| RLi (Organolithium) | Secondary or Tertiary Alcohol | Aprotic solvent, low temperature |

| R₂CuLi (Gilman) | Secondary or Tertiary Alcohol | Aprotic solvent, low temperature |

Carbon-Heteroatom Bond Formation:

The ring-opening of this compound with heteroatom nucleophiles is a powerful method for introducing nitrogen, oxygen, and sulfur into a molecule. Reactions with amines, thiols, and alcohols are common examples. These reactions are often catalyzed by acids or bases and can proceed with high efficiency and stereospecificity. The resulting β-functionalized alcohols are versatile intermediates in organic synthesis. For instance, the reaction with amines or ammonia (B1221849) is a fundamental route to β-amino alcohols, a motif found in numerous biologically active compounds. pressbooks.pub Similarly, reaction with thiols provides access to β-hydroxy sulfides, which are valuable intermediates in their own right.

The development of catalytic asymmetric ring-opening reactions of epoxides is a major focus of modern organic synthesis. frontiersin.org Chiral catalysts can be employed to achieve enantioselective ring-opening of racemic epoxides or to perform highly stereoselective reactions with prochiral nucleophiles. The use of this compound in such studies could lead to the development of new and efficient methods for the synthesis of enantiomerically enriched fluorinated compounds.

Future Research Directions and Challenges

Development of More Efficient and Selective Synthetic Routes

The pursuit of more efficient and selective synthetic routes to 2-(2,5-difluorophenyl)oxirane is paramount for its broader application. Current challenges lie in achieving high yields and stereoselectivity, particularly for the synthesis of enantiomerically pure forms of the compound. Future research will likely focus on the development of novel catalytic systems for the asymmetric epoxidation of 2,5-difluorostyrene (B1370312). The use of chiral catalysts, such as those derived from fructose, has shown promise in the asymmetric epoxidation of other fluoroolefins, achieving high enantiomeric excess (ee). nih.gov Exploring a range of chiral ketones and optimizing reaction conditions could lead to highly selective methods for producing either the (R)- or (S)-enantiomer of this compound.

Table 1: Potential Strategies for Efficient and Selective Synthesis

| Synthetic Strategy | Key Research Focus | Potential Advantages |

| Asymmetric Epoxidation | Development of novel chiral catalysts (e.g., based on natural products or metal complexes). | Access to enantiomerically pure (R)- and (S)-2-(2,5-difluorophenyl)oxirane. |

| Phase-Transfer Catalysis | Optimization of reaction conditions and catalyst design for the epoxidation of 2,5-difluorostyrene. | Mild reaction conditions, high yields, and operational simplicity. |

| Biocatalysis | Screening and engineering of enzymes (e.g., monooxygenases) for the selective epoxidation. | High stereoselectivity and environmentally benign reaction conditions. |

Exploration of Novel Catalytic Systems for Oxirane Transformations

The reactivity of the oxirane ring in this compound offers a gateway to a diverse range of functionalized difluorophenyl derivatives. A significant area of future research will be the exploration of novel catalytic systems for the regioselective and stereoselective ring-opening of this epoxide. The development of catalysts that can control the nucleophilic attack at either of the two carbon atoms of the oxirane ring is a key challenge.

Metal-salen complexes have been demonstrated to be effective catalysts for the asymmetric ring-opening of various epoxides with a range of nucleophiles. mdpi.com Investigating the utility of these and other chiral Lewis acid catalysts for the ring-opening of this compound could lead to the synthesis of valuable chiral building blocks. Furthermore, the use of organocatalysts for these transformations represents a promising and more sustainable alternative to metal-based systems. rsc.org Research into bifunctional organocatalysts that can activate both the epoxide and the nucleophile could lead to highly efficient and selective ring-opening reactions. rsc.org

Integration with Modern Synthetic Technologies (e.g., Electrochemistry, Photochemistry)

The integration of modern synthetic technologies, such as electrochemistry and photochemistry, offers exciting opportunities for the development of novel and more sustainable methods for the synthesis and transformation of this compound. Electrochemical methods can provide a green alternative to traditional chemical oxidants and reductants, as the electron becomes the primary reagent. The application of electrosynthesis to the epoxidation of 2,5-difluorostyrene could offer a more environmentally friendly route to the target oxirane.

Photochemistry, particularly visible-light photoredox catalysis, has emerged as a powerful tool in organic synthesis. The development of photochemical methods for the synthesis of this compound or its subsequent transformations could enable reactions under mild conditions with high selectivity. Continuous-flow chemistry is another modern technology that holds significant promise. mdpi.comresearchgate.netnih.govresearchgate.net Performing the synthesis of this compound in a continuous-flow reactor could offer advantages such as improved reaction control, enhanced safety, and easier scalability. mdpi.comresearchgate.netnih.govresearchgate.net

Table 2: Modern Synthetic Technologies for this compound

| Technology | Potential Application | Key Advantages |

| Electrochemistry | Anodic epoxidation of 2,5-difluorostyrene. | Use of electrons as a clean reagent, avoiding hazardous chemical oxidants. |

| Photochemistry | Photosensitized epoxidation or photocatalytic ring-opening reactions. | Mild reaction conditions, high selectivity, and access to unique reaction pathways. |

| Flow Chemistry | Continuous synthesis of this compound. | Improved safety, scalability, and process control. |

Advanced Computational Modeling for Predictive Synthesis

Advanced computational modeling, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in guiding the development of synthetic methods for this compound. chemrxiv.orgbeilstein-journals.orgnih.gov DFT studies can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control selectivity. chemrxiv.orgbeilstein-journals.orgnih.gov For instance, computational modeling can be used to predict the most effective chiral catalyst for the asymmetric epoxidation of 2,5-difluorostyrene by evaluating the energy barriers for the formation of different stereoisomers.

Furthermore, computational methods can be employed to understand the regioselectivity of the catalytic ring-opening of this compound with different nucleophiles. By modeling the interaction of the catalyst, substrate, and nucleophile, researchers can design more effective and selective catalytic systems. The use of computational screening can accelerate the discovery of optimal reaction conditions and catalysts, reducing the need for extensive experimental work.

Sustainable and Scalable Production Methodologies

The development of sustainable and scalable production methodologies for this compound is a critical challenge for its potential industrial application. Future research in this area will focus on the implementation of green chemistry principles throughout the synthetic process. researchgate.netnih.govmdpi.com This includes the use of environmentally benign solvents, the development of catalyst recycling strategies, and the minimization of waste generation. researchgate.netnih.govmdpi.com